2-fluoro-N-(4-hydroxyphenyl)benzamide
Description
Properties
CAS No. |
198879-79-7 |
|---|---|
Molecular Formula |
C13H10FNO2 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
2-fluoro-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17) |
InChI Key |
AKKFSDWDYOTCTP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antiviral Activity: Substituent Effects
Table 1: Antiviral Activity of Fluorinated Benzamides
*Derivative of this compound.
- Key Findings: The addition of a cyclopropyl group to the parent compound improves antiviral efficacy by enhancing RRM2 binding affinity .
Cytotoxicity and Selectivity
Table 2: Cytotoxicity Profiles
- Key Findings: Compound 17, a hydroxyamino-modified derivative, demonstrates high selectivity for cancer cells over normal cells, attributed to its ability to inhibit histone deacetylases (HDACs) and poly-ADP-ribose polymerases (PARPs) simultaneously .
Kinase Inhibition and Selectivity
- Kinase Inhibitors () :
- Derivatives like CCG258205 (14an) and CCG258206 (14ap) exhibit >95% purity and sub-micromolar potency against G protein-coupled receptor kinases (GRKs). Their selectivity is driven by pyridinyl-ethyl substituents, which optimize hydrophobic interactions.
- Compared to these, this compound lacks a pyridinyl group, suggesting divergent target profiles.
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